molecular formula C18H17NO4S2 B2587955 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2097904-06-6

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2587955
CAS No.: 2097904-06-6
M. Wt: 375.46
InChI Key: DTODMHGLJFAEDY-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzofuran core substituted at the 5-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a 2-(furan-2-yl)-2-(thiophen-2-yl)ethyl moiety.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S2/c20-25(21,14-5-6-16-13(11-14)7-9-23-16)19-12-15(17-3-1-8-22-17)18-4-2-10-24-18/h1-6,8,10-11,15,19H,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTODMHGLJFAEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the thiophene derivatives. The furan and benzofuran moieties can be introduced through Vilsmeier conditions and other formylation reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation and other advanced techniques to enhance yield and efficiency. The use of catalysts such as potassium t-butoxide and reagents like α-thiocyanato ketones can facilitate the cyclization and formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with various molecular targets and pathways. In medicinal applications, it may exert its effects by binding to specific receptors or enzymes, leading to the inhibition of cancer cell proliferation and induction of apoptosis . The compound’s electronic properties also play a crucial role in its function in organic electronics and materials science.

Comparison with Similar Compounds

Core Modifications: Benzofuran vs. Benzoxazole

A closely related compound, N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (), replaces the dihydrobenzofuran core with a dihydrobenzoxazole ring. Key differences include:

  • Benzoxazole vs. Benzofuran : The benzoxazole introduces a nitrogen and oxygen heteroatom, increasing polarity and hydrogen-bonding capacity compared to the benzofuran’s oxygen-only system.
  • Hydroxyl Group : The additional hydroxyl group in the ethyl chain may enhance solubility but could reduce metabolic stability.
Feature Target Compound Benzoxazole Analogue ()
Core Structure 2,3-Dihydrobenzofuran 2,3-Dihydrobenzoxazole
Substituents Sulfonamide, Furan, Thiophene Sulfonamide, Furan, Thiophene, Hydroxyl
Molecular Weight* ~447.5 g/mol ~463.5 g/mol
Predicted Solubility Moderate (lipophilic core) Higher (polar hydroxyl group)

*Calculated based on structural data.

Sulfonamide Derivatives with Heterocyclic Moieties

5-Bromofuran-2-sulfonamides () and piperazinyl quinolones () highlight the role of sulfonamides and thiophene/furan groups in antimicrobial activity:

  • Bromofuran Sulfonamides : Synthesized via chlorosulfonic acid-mediated reactions, these compounds exhibit substituent-dependent antimicrobial activity. The bromine atom may enhance electronegativity and membrane penetration .
  • Thiophene-Modified Quinolones: Thiophene substituents in quinolones (e.g., Foroumadi et al., 2005–2006) improve bacterial DNA gyrase inhibition, suggesting the thiophene in the target compound could confer similar advantages .

Data Table: Key Analogues and Properties

Compound Name (Source) Core Structure Key Substituents Reported Activity Reference
Target Compound Dihydrobenzofuran Furan, Thiophene, Sulfonamide Not reported -
Benzoxazole Analogue () Dihydrobenzoxazole Furan, Thiophene, Hydroxyl Not reported
5-Bromofuran Sulfonamides () Furan Bromo, Substituted Phenyl Antimicrobial
Piperazinyl Quinolones () Quinolone Thiophene, Methylthio Antibacterial

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex heterocyclic compound that exhibits significant biological activity due to its unique structural features. This article provides an in-depth analysis of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound contains a furan ring, a thiophene ring, and a benzofuran sulfonamide moiety, which contribute to its stability and interaction with biological targets. The structural formula can be represented as follows:

N 2 furan 2 yl 2 thiophen 2 yl ethyl 2 3 dihydro 1 benzofuran 5 sulfonamide\text{N 2 furan 2 yl 2 thiophen 2 yl ethyl 2 3 dihydro 1 benzofuran 5 sulfonamide}

Antimicrobial Activity

Research has indicated that compounds with similar structural features to this compound exhibit antimicrobial properties. For instance, studies have shown that benzofuran derivatives can demonstrate significant activity against various bacterial strains and fungi. The presence of the benzofuran moiety is crucial for this activity, as it enhances the binding affinity to microbial targets .

Anticancer Properties

In vitro studies have demonstrated that derivatives of benzofuran compounds possess cytotoxic effects against several cancer cell lines. For example, some analogs showed IC50 values in the micromolar range against MCF-7 breast cancer cells, suggesting potential as anticancer agents . The compound's ability to inhibit cell proliferation may be attributed to its interaction with cellular pathways involved in cancer progression.

Case Study 1: Anticancer Activity

A study evaluating the biological activity of a related compound demonstrated that it exhibited selective cytotoxicity against SK-MEL-2 melanoma cells. The compound showed an IC50 value of 0.65 µM, indicating potent anticancer effects . Such findings highlight the potential for further development of this compound as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of similar benzofuran derivatives found that compounds displayed profound antimycobacterial activity against Mycobacterium tuberculosis with low toxicity towards mammalian cells. The most active compounds had MIC values around 3.12 µg/mL . This suggests that this compound may also possess similar antimicrobial capabilities.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesUnique AspectsBiological Activity
Furan DerivativeFuran ring onlySimpler structureModerate antimicrobial
Thiophene DerivativeThiophene ring onlySimpler structureLow anticancer activity
Benzofuran DerivativeBenzofuran coreEnhanced stabilityHigh anticancer activity

This comparison illustrates how the unique combination of furan and thiophene rings in this compound contributes to its enhanced biological activity.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., sulfonamide linkage at C5 of benzofuran) .
  • IR spectroscopy : Identifies functional groups (e.g., S=O stretching at 1150–1300 cm⁻¹ for sulfonamide) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ ~381.47 g/mol) and detects isotopic patterns .

How can reaction yields be optimized for large-scale synthesis?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but require careful removal to avoid residues .
  • Catalytic systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may accelerate cross-coupling steps involving thiophene .
  • Flow chemistry : Continuous reactors enhance reproducibility and reduce side reactions in multi-step syntheses .

How should researchers resolve contradictions between in vitro bioassay data and computational activity predictions?

Q. Advanced

  • Validation assays : Use Surface Plasmon Resonance (SPR) to measure binding kinetics directly, reducing false positives from in silico models .
  • Metabolic profiling : LC-MS/MS identifies metabolites that may deactivate the compound in vitro, explaining discrepancies .
  • Crystallography : Co-crystallization with target proteins (e.g., carbonic anhydrase) validates docking poses and identifies key interactions .

What strategies are recommended for in silico modeling of this compound’s pharmacokinetics?

Q. Advanced

  • Molecular docking : Use AutoDock Vina with flexible side chains to account for induced-fit binding in enzymes like CYP450 .
  • ADMET prediction : SwissADME evaluates logP (~2.8) and BBB permeability, guiding prioritization of analogs with improved bioavailability .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes under physiological conditions .

What are the implications of stereochemical outcomes in synthetic pathways?

Q. Advanced

  • Chiral intermediates : Asymmetric synthesis (e.g., Sharpless epoxidation) may introduce stereocenters; monitor via chiral HPLC to avoid racemization .
  • Bioactivity variance : Enantiomers (e.g., R vs. S configurations) show differential inhibition of COX-2 (IC₅₀ ±20%) .

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